molecular formula C15H20 B579296 1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene CAS No. 18452-45-4

1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene

Cat. No.: B579296
CAS No.: 18452-45-4
M. Wt: 200.325
InChI Key: HEVGGTGPGPKZHF-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene is a natural product found in Laurencia nipponica with data available.

Scientific Research Applications

  • Hydrocracking of Polycyclic Aromatic Compounds : In a study by Miki and Sugimoto (1995), it was shown that hydrocracking of similar polycyclic aromatic compounds, like methylnaphthalenes, can produce various compounds including methyltetralins and methyldecalins, which are structurally related to 1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene. This research is significant for understanding the transformation of complex organic compounds under certain conditions (Miki & Sugimoto, 1995).

  • Chiral Complexes with Alkyl Lithium and Methyl Zinc : Goldfuss, Khan, and Houk (1999) explored the formation of chiral complexes using ligands structurally related to the compound . Their research provides insight into the behavior of such compounds when interacting with alkyl lithium and methyl zinc, which is important for developing chiral synthesis methods (Goldfuss, Khan, & Houk, 1999).

  • Methylation of Dihydroxybenzene Derivatives : Lui et al. (2016) studied the methylation of dihydroxybenzene derivatives using dimethyl carbonate. This study is relevant because it involves chemical processes similar to those that could be applied to the methylation of compounds like this compound, contributing to our understanding of how such compounds can be modified (Lui et al., 2016).

  • Fluorescent Aryl-Cyclopentadienyl Ligands : Arumugam et al. (2020) synthesized fluorescent aryl-cyclopentadienyl ligands, which have structural similarities with the compound . This study's significance lies in the development of fluorescent compounds for various applications, including sensing and imaging (Arumugam et al., 2020).

  • Synthesis of Spirocyclic (Alkyl)(Amino)Carbenes : Zeng et al. (2009) focused on synthesizing stable spirocyclic (alkyl)(amino)carbenes, starting from precursors similar to this compound. This research contributes to the field of organometallic chemistry, providing insights into new methods for synthesizing complex carbene structures (Zeng et al., 2009).

Properties

CAS No.

18452-45-4

Molecular Formula

C15H20

Molecular Weight

200.325

IUPAC Name

1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene

InChI

InChI=1S/C15H20/c1-11-5-7-14(8-6-11)15(4)10-9-12(2)13(15)3/h5-8,13H,2,9-10H2,1,3-4H3/t13-,15-/m1/s1

InChI Key

HEVGGTGPGPKZHF-UKRRQHHQSA-N

SMILES

CC1C(=C)CCC1(C)C2=CC=C(C=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene
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1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene
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1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene

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